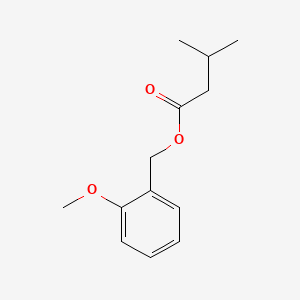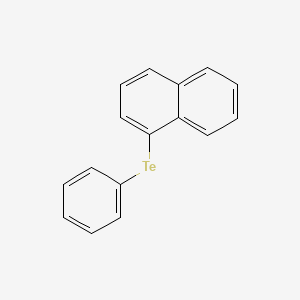
1-(Phenyltellanyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenyltellanyl)naphthalene is an organotellurium compound where a phenyl group is bonded to a tellurium atom, which is further attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Phenyltellanyl)naphthalene can be synthesized through several methods. One common approach involves the reaction of naphthalene with phenyltellurium trichloride in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions. The general reaction scheme is as follows: [ \text{C}{10}\text{H}{8} + \text{PhTeCl}3 + \text{NaBH}4 \rightarrow \text{C}{10}\text{H}{7}\text{TePh} + \text{NaCl} + \text{H}_2 ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Phenyltellanyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form tellurium dioxide derivatives.
Reduction: The compound can be reduced to form tellurium hydrides.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and Lewis acids (AlCl3) are commonly employed.
Major Products Formed:
Oxidation: Formation of tellurium dioxide derivatives.
Reduction: Formation of tellurium hydrides.
Substitution: Formation of various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
1-(Phenyltellanyl)naphthalene has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including semiconductors and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(Phenyltellanyl)naphthalene involves its interaction with various molecular targets. The tellurium atom can form bonds with nucleophilic sites in biological molecules, leading to potential biological activity. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
1-(Phenyltellanyl)benzene: Similar structure but with a benzene ring instead of a naphthalene ring.
1-(Phenyltellanyl)anthracene: Contains an anthracene ring, leading to different chemical properties.
1-(Phenyltellanyl)phenanthrene: Another polynuclear aromatic compound with distinct reactivity.
Uniqueness: 1-(Phenyltellanyl)naphthalene is unique due to the presence of the naphthalene ring, which provides additional sites for substitution reactions and enhances its potential applications in various fields. The combination of the naphthalene ring and the tellurium atom imparts unique chemical and physical properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
70838-54-9 |
|---|---|
Fórmula molecular |
C16H12Te |
Peso molecular |
331.9 g/mol |
Nombre IUPAC |
1-phenyltellanylnaphthalene |
InChI |
InChI=1S/C16H12Te/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12H |
Clave InChI |
FXGCYCDKJXAMEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Te]C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


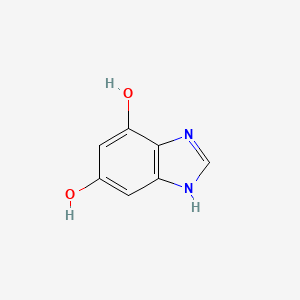
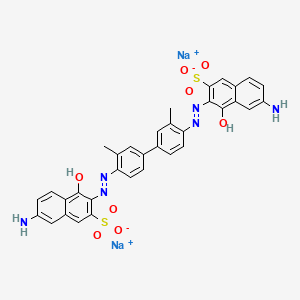
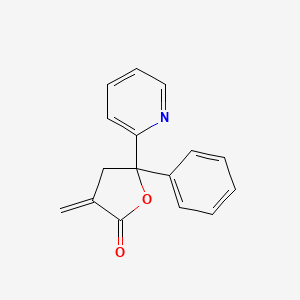
![((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone [French]](/img/structure/B14478976.png)
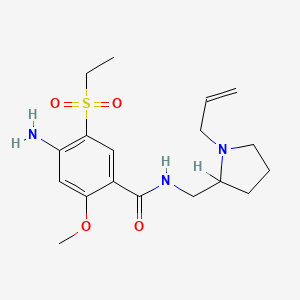
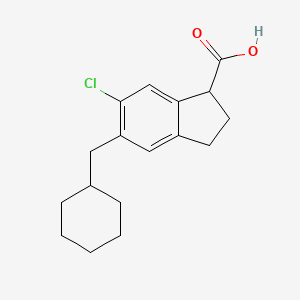
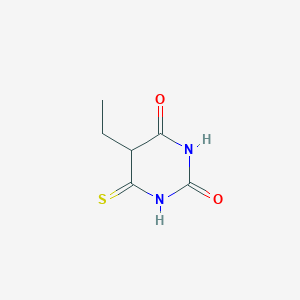


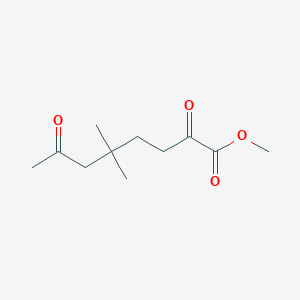
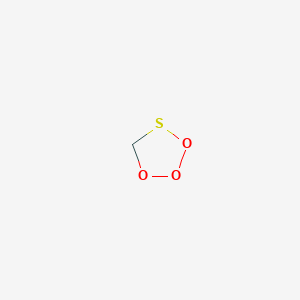
![Diethyl(methyl)[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14479017.png)

